![molecular formula C9H17NO B2474389 Decahydroquinolin-6-ol CAS No. 16878-29-8](/img/structure/B2474389.png)
Decahydroquinolin-6-ol
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Description
Decahydroquinolin-6-ol (DHQ6ol) is a compound found in a variety of plants, fungi, and bacteria. It is an intermediate in the biosynthesis of the alkaloid quinoline, which is used in the manufacture of pharmaceuticals and fragrances. DHQ6ol is a naturally occurring compound with a range of potential applications in the medical, agricultural, and industrial fields.
Scientific Research Applications
- Decahydroquinolin-6-ol exhibits structural features that make it a potential scaffold for drug design. Researchers explore its derivatives to develop novel pharmaceutical agents. Its unique ring system can serve as a starting point for synthesizing bioactive compounds .
- The compound’s structural resemblance to neurotransmitters or neuromodulators makes it valuable for studying brain function. Researchers investigate its interactions with receptors and neuronal pathways. For instance, cis-211A, a related alkaloid, has been studied as a tool for understanding the nervous system .
- Decahydroquinolin-6-ol is found in certain natural sources, including poison frog species. Analyzing its biosynthesis and ecological role contributes to our understanding of these organisms and their chemical defenses .
- Chemists explore synthetic routes to access decahydroquinolin-6-ol and its derivatives. Developing efficient methods for constructing this ring system enhances our toolbox for organic synthesis .
- Ferns, which have historically been used for medicinal purposes, contain various natural compounds. Decahydroquinolin-6-ol might be present in fern species, warranting investigation into its potential health benefits .
- Researchers assess the biological effects of decahydroquinolin-6-ol and related compounds. Understanding their toxicity, bioavailability, and interactions with cellular components informs safety assessments and potential applications .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Natural Product Chemistry
Organic Synthesis and Methodology
Phytochemical Research
Biological Activity and Toxicology
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQARUHERXCTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinolin-6-ol | |
CAS RN |
16878-29-8 |
Source
|
Record name | decahydroquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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